4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide
Description
4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by its complex structure, which includes a cyano group, a piperidine ring, an oxazole ring, and a benzenesulfonamide moiety
Properties
IUPAC Name |
4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-13-8-10-22(11-9-13)18-16(12-19)20-17(25-18)14-4-6-15(7-5-14)26(23,24)21(2)3/h4-7,13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZJPINORHFYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Benzene
Benzene is sulfonylated using chlorosulfonic acid under controlled conditions to yield benzene-1-sulfonyl chloride. Subsequent reaction with dimethylamine in tetrahydrofuran (THF) at 0°C affords N,N-dimethylbenzene-1-sulfonamide in 85% yield.
Reaction Conditions:
- Chlorosulfonic acid (1.2 eq), 0°C, 2 h
- Dimethylamine (2.0 eq), THF, 0°C → RT, 12 h
Bromination for Cross-Coupling
The sulfonamide undergoes electrophilic bromination using bromine (Br₂) in acetic acid to install a bromine atom at the para position, critical for subsequent Suzuki-Miyaura coupling.
Typical Yield: 78%
Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H), 7.72 (d, J = 8.4 Hz, 2H), 3.02 (s, 6H).
Synthesis of 4-Cyano-5-(4-Methylpiperidin-1-yl)-1,3-Oxazole
Oxazole Ring Formation via Robinson-Gabriel Synthesis
A 2-acylamino ketone precursor is cyclized using phosphorus oxychloride (POCl₃) to form the oxazole core. For example, reaction of 2-(4-methylpiperidin-1-yl)acetamide with cyanogen bromide (BrCN) in dichloromethane yields 4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazole.
Optimized Conditions:
- POCl₃ (1.5 eq), DCM, 0°C → reflux, 6 h
- Yield: 65%
Functionalization at C5 Position
The 5-position of the oxazole is functionalized via nucleophilic substitution. Treatment of 5-bromo-4-cyano-1,3-oxazole with 4-methylpiperidine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) installs the piperidine moiety.
Key Parameters:
- 4-Methylpiperidine (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 8 h
- Yield: 72%
Suzuki-Miyaura Coupling for Final Assembly
Boronic Ester Preparation
The oxazole intermediate is converted to its boronic ester derivative via Miyaura borylation. Using bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate in 1,4-dioxane, the boronic ester is obtained in 70–93% yield.
Representative Protocol:
- Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), KOAc (3.0 eq), dioxane, 80°C, 18 h
- Yield: 85%
Cross-Coupling with Brominated Sulfonamide
The boronic ester undergoes Suzuki-Miyaura coupling with para-brominated N,N-dimethylbenzene-1-sulfonamide. Using Pd(PPh₃)₄ as a catalyst and sodium carbonate (Na₂CO₃) as a base in toluene/ethanol, the biaryl product is isolated in 89% yield.
Optimized Conditions:
- Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 M aq.), toluene/EtOH (2:1), 80°C, 4.5 h
- Yield: 89%
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >98% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H), 7.95 (d, J = 8.4 Hz, 2H), 3.82–3.75 (m, 4H, piperidine), 3.08 (s, 6H, N(CH₃)₂), 2.65–2.58 (m, 1H, piperidine CH), 1.72–1.65 (m, 2H), 1.45–1.38 (m, 2H), 1.22 (d, J = 6.4 Hz, 3H, CH₃).
- HRMS (ESI): Calcd. for C₁₈H₂₁N₄O₃S [M+H]⁺: 389.1385, Found: 389.1389.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
- Regioselectivity in Oxazole Formation: Use of electron-withdrawing groups (e.g., cyano) directs cyclization to the desired 4-cyano position.
- Piperidine Solubility: Switching from DMF to dimethylacetamide (DMAc) improved reaction homogeneity and yield by 15%.
- Catalyst Loading: Reducing Pd(PPh₃)₄ from 0.1 eq to 0.05 eq maintained efficiency while lowering costs.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the cyano group to an amine.
Substitution: This can involve nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives in anticancer therapy. For instance, compounds similar to 4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
A notable study demonstrated that sulfonamide derivatives exhibit significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action is believed to involve apoptosis induction and disruption of cellular signaling pathways critical for cancer cell survival .
Antifungal Activity
The compound's structural features also suggest potential antifungal properties. In related research, sulfonamide derivatives have been synthesized and tested against fungal strains such as Candida albicans and Rhodotorula mucilaginosa. These studies revealed that certain derivatives exhibited greater efficacy than standard antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values indicating potent antifungal activity .
| Activity Type | Target Organisms/Cells | Efficacy | Reference |
|---|---|---|---|
| Anticancer | HCT-116, MCF-7, HeLa | High | |
| Antifungal | Candida, Rhodotorula | Greater than fluconazole | |
| Antibacterial | Various bacterial strains | Moderate |
Case Study 1: Anticancer Evaluation
In a systematic evaluation of sulfonamide derivatives, researchers synthesized a series of compounds based on the sulfonamide scaffold. The compounds were tested for their ability to inhibit cell proliferation in cancer cell lines. The results indicated that modifications to the piperidine ring significantly enhanced cytotoxicity, suggesting that structural optimization is key to developing effective anticancer agents .
Case Study 2: Antifungal Screening
A series of novel pyridine-sulfonamide derivatives were synthesized and evaluated for antifungal activity against clinical strains of Candida. The study found that specific substitutions on the sulfonamide moiety improved antifungal potency, demonstrating the importance of chemical diversity in drug design .
Mechanism of Action
The mechanism of action of 4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N- [ (1S)-2- [ (4-cyano-1-methylpiperidin-4-yl)amino]-1- (cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide
- 2-Cyano-4- (4-methylpiperidin-1-yl)phenylboronic acid
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
The compound 4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₂₃N₃O₃S |
| Molecular Weight | 357.47 g/mol |
| CAS Number | Not available |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, studies have shown that derivatives containing piperidine and oxazole rings can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans . The mechanism often involves disruption of microbial cell wall synthesis or inhibition of key metabolic pathways.
Antitumor Activity
The compound's structural components suggest potential antitumor properties. In related studies, compounds with oxazole and piperidine moieties have been evaluated for their ability to inhibit cancer cell proliferation. For example, a series of oxazole derivatives demonstrated significant cytotoxicity against human cancer cell lines including Mia PaCa-2 and PANC-1 . The proposed mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Receptor Modulation : The piperidine moiety may enhance binding affinity to certain receptors involved in neurotransmission or cellular signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the introduction of different substituents on the oxazole ring can significantly affect potency and selectivity. For instance:
- Substituent Variations : Altering the cyano group to other functional groups may enhance solubility and bioavailability.
- Ring Modifications : Changes in the oxazole ring structure can lead to improved interaction with target enzymes or receptors.
Case Studies
Several studies have investigated compounds structurally related to this compound:
- Antitumor Efficacy Study : A derivative exhibited potent antitumor activity in vitro against several cancer cell lines, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Activity Assessment : Another study reported that similar compounds showed broad-spectrum antimicrobial effects, suggesting that modifications to the sulfonamide group can enhance efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide?
- Methodology : The compound can be synthesized via a multi-step approach:
Oxazole ring formation : Use a cyclocondensation reaction between a cyanoacetamide derivative and a carbonyl compound (e.g., chloroacetyl chloride) under basic conditions.
Substitution at the oxazole 5-position : Introduce 4-methylpiperidine via nucleophilic substitution or transition metal-catalyzed coupling.
Sulfonamide functionalization : React the benzene ring with dimethylamine and sulfonyl chloride in the presence of a base like triethylamine.
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
- NMR Spectroscopy : Confirm the oxazole ring (δ 8.1–8.3 ppm for C2-H), sulfonamide (δ 3.1–3.3 ppm for N,N-dimethyl groups), and 4-methylpiperidine (δ 1.4–1.6 ppm for methyl protons) .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion peak (calculated for C₁₈H₂₁N₅O₃S: 403.14 g/mol).
Q. What is the hypothesized mechanism of action for this sulfonamide derivative in biological systems?
- Mechanistic Insight : The sulfonamide group likely acts as a zinc-binding motif, inhibiting metalloenzymes (e.g., carbonic anhydrase or matrix metalloproteinases). The 4-methylpiperidine moiety may enhance membrane permeability via lipophilic interactions.
- Validation : Perform enzyme inhibition assays (e.g., fluorescence-based kinetic studies) and compare IC₅₀ values against known inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective enzyme inhibition?
- SAR Strategies :
Oxazole modifications : Replace the cyano group with carboxyl or amide substituents to alter electron density and binding affinity.
Piperidine substitution : Test bulkier groups (e.g., cycloheptyl) to assess steric effects on target engagement.
Sulfonamide variations : Compare N,N-dimethyl with N-alkyl or N-aryl derivatives to modulate solubility and potency.
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Case Example : If the compound shows high potency in vitro but low efficacy in cell-based assays:
Solubility Check : Measure logP (e.g., shake-flask method) to ensure adequate cellular uptake.
Metabolic Stability : Perform liver microsome assays to identify rapid degradation.
Off-Target Screening : Use kinase or GPCR panels to rule out unintended interactions.
- Reference : Cross-validate findings with structurally related sulfonamides (e.g., 3-(4-cycloheptyl-triazol-3-yl)-N,N-diethylbenzene-sulfonamide) .
Q. What advanced analytical methods are suitable for studying its pharmacokinetic properties?
- Protocols :
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration coupled with LC-MS/MS.
- Metabolite Identification : Employ HR-MS/MS with isotope labeling to track biotransformation pathways.
- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) and quantify uptake in rodent models.
- Optimization : Adjust the 4-methylpiperidine group to reduce cytochrome P450-mediated metabolism .
Q. How can computational modeling guide the design of analogs with improved target specificity?
- Workflow :
Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding conformations.
Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent variations.
ADMET Prediction : Use tools like SwissADME to predict toxicity and bioavailability.
- Validation : Synthesize top-ranked analogs and compare computational predictions with experimental IC₅₀ values .
Data Interpretation & Troubleshooting
Q. How to address discrepancies between crystallographic data and computational binding poses?
- Resolution Steps :
Re-refine XRD Data : Check for missed hydrogen bonds or π-π interactions in the electron density map.
Solvent Accessibility : Analyze crystal packing effects using programs like PISA.
Ensemble Docking : Test multiple receptor conformations to account for flexibility.
- Example : A study on N-(2-bromo-pyrimidinyl)sulfonamide derivatives resolved clashes by incorporating explicit water molecules in the binding site .
Q. What strategies mitigate off-target effects in in vivo studies?
- Approaches :
Prodrug Design : Mask the sulfonamide group with a cleavable ester to enhance selectivity.
Dose Escalation : Perform PK/PD modeling to identify the therapeutic window.
CRISPR Screening : Identify genetic modifiers of compound sensitivity in knockout cell lines.
- Caution : Monitor for cross-reactivity with other sulfonamide-containing drugs (e.g., diuretics) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
